LTX-401 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LTX-401 (dihydrochloride) is an oncolytic amino acid derivative designed for the local treatment of solid tumors. It targets the Golgi apparatus and induces necrotic cell death, followed by the release of immunogenic cell death mediators. This compound has shown significant potential in inducing antitumor immune responses, making it a promising candidate for cancer immunotherapy .
准备方法
The synthetic routes and reaction conditions for LTX-401 (dihydrochloride) are not extensively detailed in the available literature. it is known that LTX-401 is an amino acid derivative, suggesting that its synthesis involves standard peptide synthesis techniques. Industrial production methods likely involve large-scale peptide synthesis, purification, and formulation processes .
化学反应分析
LTX-401 (dihydrochloride) undergoes several types of chemical reactions, primarily focusing on its interaction with cellular components. The compound induces necrotic cell death, which is characterized by the release of high-mobility group box 1 protein, ATP, and cytochrome c. These reactions are crucial for its oncolytic activity and the subsequent immune response .
科学研究应用
LTX-401 (dihydrochloride) has been extensively studied for its applications in cancer research. It has shown efficacy in inducing antitumor immune responses in experimental models of hepatocellular carcinoma and melanoma. The compound’s ability to induce immunogenic cell death makes it a valuable tool for studying cancer immunotherapy.
作用机制
LTX-401 (dihydrochloride) exerts its effects by targeting the Golgi apparatus, leading to the destruction of its structure. This results in necrotic cell death and the release of immunogenic cell death mediators such as high-mobility group box 1 protein, ATP, and cytochrome c. These mediators stimulate the immune system, leading to antitumor immune responses. The compound’s ability to induce tumor-specific immune responses and protect against tumor rechallenge highlights its potential as an immunotherapeutic agent .
相似化合物的比较
LTX-401 (dihydrochloride) is similar to other oncolytic compounds such as LTX-315. Both compounds are designed for local immunotherapy and have shown efficacy in inducing antitumor immune responses. LTX-401 has a unique mechanism of action, targeting the Golgi apparatus and inducing necrotic cell death. This sets it apart from other oncolytic compounds that may have different targets and mechanisms of action .
Similar Compounds::- LTX-315
- DTT-205
- DTT-304
LTX-401’s unique targeting of the Golgi apparatus and its ability to induce immunogenic cell death make it a promising candidate for cancer immunotherapy and a valuable tool for scientific research .
属性
分子式 |
C23H35Cl2N3O |
---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
[2-(2-azaniumylethylcarbamoyl)-5-phenyl-2-(3-phenylpropyl)pentyl]azanium;dichloride |
InChI |
InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H |
InChI 键 |
GYDPAWIYVHOSOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(C[NH3+])C(=O)NCC[NH3+].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。